
5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG: is a derivative of epigallocatechin gallate (EGCG), a type of catechin found in green tea. This compound is known for its potent biological activities, including its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) and carbonyl reductase 1 (CBR1) at both the mRNA and protein levels . The structural optimization of EGCG to form 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG enhances its efficacy and reduces potential cardiotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG involves the ethylation of the hydroxyl groups present in the EGCG molecule. The reaction typically requires the use of ethyl iodide (C2H5I) as the ethylating agent and a strong base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG is used as a model compound in the study of catechin derivatives and their chemical properties. It is also used in the synthesis of other bioactive compounds .
Biology: The compound is used in biological research to study its effects on various cellular processes, including its ability to inhibit HIF-1α and CBR1. It is also used to study its antioxidant and anti-inflammatory properties .
Medicine: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and other conditions. Its ability to inhibit HIF-1α and CBR1 makes it a promising candidate for the development of new drugs .
Industry: The compound is used in the development of new materials and products with enhanced biological activities. It is also used in the formulation of dietary supplements and functional foods .
Wirkmechanismus
5,3’,4’,3’‘,4’‘,5’‘-6-O-Ethyl-EGCG exerts its effects by inhibiting the expression of HIF-1α and CBR1 at both the mRNA and protein levels. HIF-1α is a transcription factor that plays a key role in the cellular response to hypoxia, while CBR1 is an enzyme involved in the reduction of carbonyl compounds. By inhibiting these targets, 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG can reduce the cardiotoxicity of certain drugs and enhance their efficacy .
Vergleich Mit ähnlichen Verbindungen
Epigallocatechin gallate (EGCG): The parent compound of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG, known for its antioxidant and anti-inflammatory properties.
Epicatechin gallate (ECG): Another catechin derivative with similar biological activities.
Epicatechin (EC): A catechin with antioxidant properties but lacking the gallate group.
Uniqueness: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG is unique due to its enhanced biological activities and reduced cardiotoxicity compared to its parent compound, EGCG. The ethylation of the hydroxyl groups in EGCG enhances its stability and efficacy, making it a more potent adjuvant in various therapeutic applications .
Eigenschaften
Molekularformel |
C34H42O11 |
|---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
[(2R,3R)-2-(3,4-diethoxy-5-hydroxyphenyl)-5-ethoxy-7-hydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triethoxybenzoate |
InChI |
InChI=1S/C34H42O11/c1-7-38-25-17-22(35)18-26-23(25)19-30(31(44-26)20-13-24(36)32(42-11-5)27(14-20)39-8-2)45-34(37)21-15-28(40-9-3)33(43-12-6)29(16-21)41-10-4/h13-18,30-31,35-36H,7-12,19H2,1-6H3/t30-,31-/m1/s1 |
InChI-Schlüssel |
QNYUPQMBRWBCFP-FIRIVFDPSA-N |
Isomerische SMILES |
CCOC1=CC(=CC(=C1OCC)O)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)O)C2C(CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
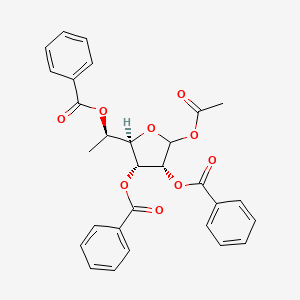
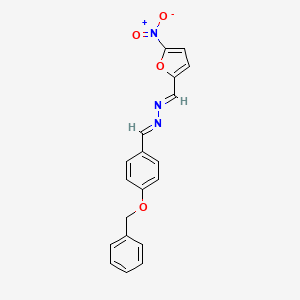
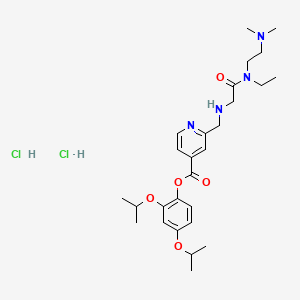
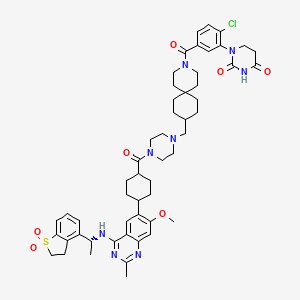
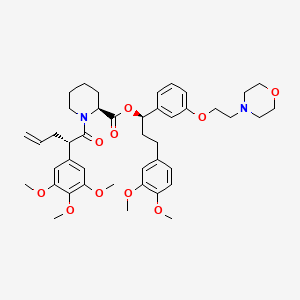
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
